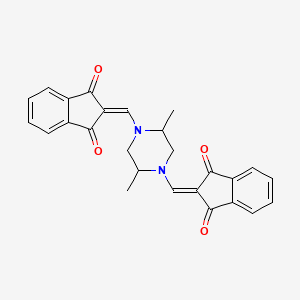
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is a chemical compound that has been the subject of much scientific research in recent years. This compound is a chiral amine that has been synthesized using various methods. The compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用機序
The mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is not fully understood. However, research has shown that the compound may act as an inhibitor of certain enzymes involved in cancer cell growth and proliferation. The compound may also have an effect on the levels of certain neurotransmitters in the brain, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Research has shown that (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been found to have neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to have an effect on the levels of certain neurotransmitters in the brain, which could contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine in lab experiments is its potential as a drug candidate for the treatment of various diseases. The compound has been found to have potential as a treatment for cancer and neurodegenerative diseases. However, the compound's chiral nature and the challenges associated with its synthesis can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects.
将来の方向性
There are many future directions for research on (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine. One area of research could be the development of new drugs based on the compound's structure and properties. Another area of research could be the investigation of the compound's mechanism of action and potential side effects. Additionally, research could focus on the synthesis of the compound using more efficient and cost-effective methods. Overall, (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has the potential to be a valuable tool in the development of new drugs for the treatment of various diseases.
合成法
The synthesis of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been achieved using various methods. One of the most common methods involves the reduction of a ketone intermediate using a chiral reducing agent. Another method involves the reduction of a corresponding nitrile intermediate using a reducing agent such as lithium aluminum hydride. The synthesis of this compound is challenging due to its chiral nature, and the yield of the product can vary depending on the method used.
科学的研究の応用
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been found to have potential applications in the field of medicinal chemistry. The compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Research has shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been found to have neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2R)-2-(4,4-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGOOBQUCGGFGG-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2731305.png)
![methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731307.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)
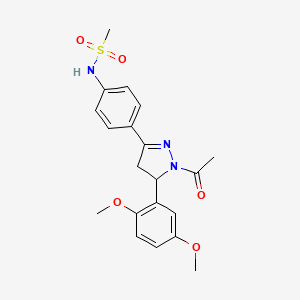

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2731315.png)
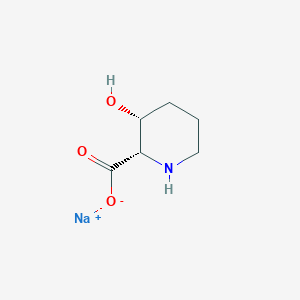
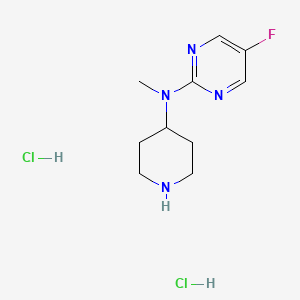
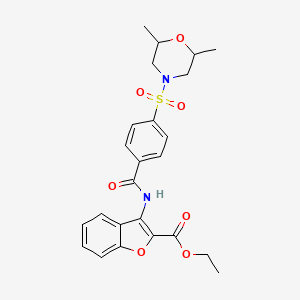
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)


![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)
